molecular formula C11H12O2 B8284573 Methyl 2-(3-vinylphenyl)acetate

Methyl 2-(3-vinylphenyl)acetate

Cat. No.: B8284573
M. Wt: 176.21 g/mol
InChI Key: NOSFCJPRLGDDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-vinylphenyl)acetate is an ester derivative of 2-(3-vinylphenyl)acetic acid, characterized by a vinyl (-CH=CH₂) substituent at the 3-position of the phenyl ring and a methyl ester group. The vinyl group enhances reactivity, enabling polymerization or cross-linking, which is valuable in polymer chemistry and material design.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-(3-ethenylphenyl)acetate

InChI

InChI=1S/C11H12O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h3-7H,1,8H2,2H3

InChI Key

NOSFCJPRLGDDKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data on this compound and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound* 3-vinylphenyl C₁₁H₁₂O₂ 176.21 Not available Polymer synthesis, reactive resins
Methyl 2-amino-2-(3-bromophenyl)acetate 3-bromo, amino C₉H₁₀BrNO₂ 258.09 Not provided Pharmaceutical intermediates
Methyl 2-phenylacetoacetate Phenyl, acetoacetyl C₁₁H₁₂O₃ 192.21 16648-44-5 Controlled precursor (amphetamines)
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 3-CF₃ C₁₀H₉F₃O₂ 218.17 62451-84-7 Agrochemicals, electronic materials
Methyl 2-(2-hydroxyphenyl)acetate 2-hydroxy C₉H₁₀O₃ 166.18 22446-37-3 Drug intermediates (polarity-enhanced)

*Hypothetical data inferred from structural analogs.

Physical and Chemical Properties

  • Boiling Point/Solubility: Polar substituents (e.g., -OH, -NH₂) increase boiling points and water solubility. For example, Methyl 2-(2-hydroxyphenyl)acetate is more soluble in aqueous media than the hydrophobic trifluoromethyl derivative .
  • Stability: this compound may require storage under inert conditions to prevent premature polymerization, whereas Methyl 2-phenylacetoacetate is stable at -20°C for ≥5 years .

Q & A

Q. Tables

Structural Modifications & Bioactivity
Substituent
3-Methoxy
4-Hydroxy
3-Chloro

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